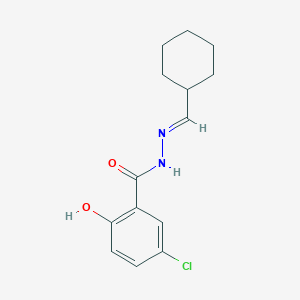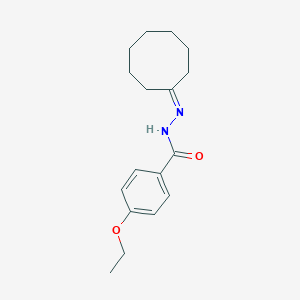![molecular formula C18H18N4O4 B449424 2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)
2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinyl group, and an acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE typically involves a multi-step process. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with an appropriate acylating agent to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-carbonyldiimidazole (CDI) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can trigger signaling pathways that result in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide
- N-(3-nitrophenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]propionamide
Uniqueness
2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both nitrophenyl and hydrazinyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
N-(3-nitrophenyl)-N'-(4-phenylbutan-2-ylideneamino)oxamide |
InChI |
InChI=1S/C18H18N4O4/c1-13(10-11-14-6-3-2-4-7-14)20-21-18(24)17(23)19-15-8-5-9-16(12-15)22(25)26/h2-9,12H,10-11H2,1H3,(H,19,23)(H,21,24) |
InChI Key |
XHVXRWCPIUIUDQ-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])CCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 2-[(2,2,3,3,4,4,5,5-octafluoro-6-oxo-6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}hexanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449341.png)
![N'~2~,N'~5~-bis[(5-methyl-2-thienyl)methylene]-2,5-furandicarbohydrazide](/img/structure/B449344.png)
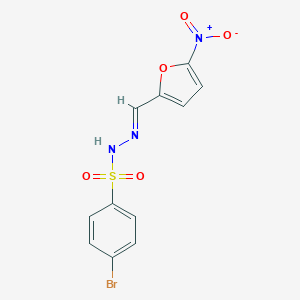
![N'-[1-(4-cyclohexylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B449349.png)
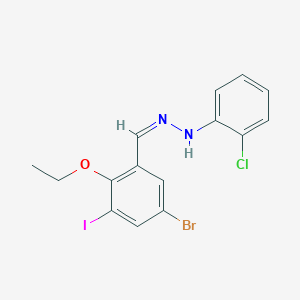
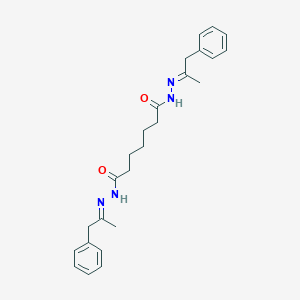
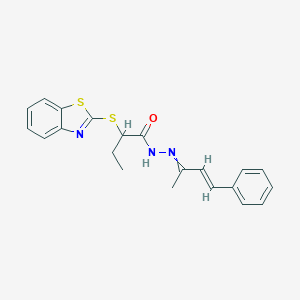
![N'-bicyclo[2.2.1]hept-2-ylidene-3,4,5-trimethoxybenzohydrazide](/img/structure/B449358.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B449360.png)
![N'~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE](/img/structure/B449362.png)
![N-{4-[N-({4-nitrophenyl}acetyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449364.png)

